Zolpidem-d6 6-Carboxylic Acid Methyl Ester
Description
Zolpidem-d6 6-Carboxylic Acid Methyl Ester (CAS: 1190014-62-0) is a deuterated analog of Zolpidem 6-Carboxylic Acid Methyl Ester (CAS: 917252-81-4). Its molecular formula is C20H15D6N3O3, with a molecular weight of 357.44 g/mol . This compound serves as a key labeled metabolite in pharmacokinetic and bioanalytical studies of Zolpidem, a non-benzodiazepine sedative-hypnotic. The deuterium atoms replace six hydrogens in the dimethylamino group, enhancing its utility as an internal standard in mass spectrometry by minimizing isotopic interference .
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-7-14(8-6-13)19-16(11-18(24)22(2)3)23-12-15(20(25)26-4)9-10-17(23)21-19/h5-10,12H,11H2,1-4H3/i2D3,3D3 |
InChI Key |
PJGUQNRCDQDKRX-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d6 6-Carboxylic Acid Methyl Ester involves the incorporation of deuterium atoms into the Zolpidem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Zolpidem-d6 6-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Zolpidem-d6 6-Carboxylic Acid.
Reduction: Zolpidem-d6 6-Carboxylic Acid Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Zolpidem-d6 6-Carboxylic Acid Methyl Ester is extensively used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of Zolpidem.
Biology: Employed in biological studies to understand the pharmacokinetics and biodistribution of Zolpidem.
Medicine: Utilized in clinical research to investigate the metabolic pathways and potential drug interactions of Zolpidem.
Mechanism of Action
The mechanism of action of Zolpidem-d6 6-Carboxylic Acid Methyl Ester is similar to that of Zolpidem. It acts as a selective agonist at the benzodiazepine-1 (BZ1) receptor, a subtype of the gamma-aminobutyric acid (GABA) receptor. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound induces sedative and hypnotic effects. This results in increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: Zolpidem 6-Carboxylic Acid Methyl Ester
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.4 g/mol
- CAS : 917252-81-4
- Key Differences: The non-deuterated version lacks isotopic labeling, making it unsuitable as an internal standard for quantitative analysis. Its lower molecular weight (351.4 vs. 357.44 g/mol) reflects the absence of deuterium. Both compounds share identical core structures, ensuring similar chromatographic behavior in analytical workflows .
Positional and Functional Group Variants
Zolpidem-d6 Phenyl-4-carboxylic Acid Ethyl Ester-d6
- Molecular Formula : C21H17D6N3O3
- Molecular Weight : 371.46 g/mol
- CAS : 1216455-48-9
- Key Differences: Substitution at the phenyl ring (para-carboxylic acid ethyl ester) introduces steric and electronic effects, altering solubility and reactivity. The ethyl ester group increases molecular weight compared to the methyl ester variant. Solubility in chloroform, dichloromethane, and methanol suggests enhanced lipophilicity .
Zolpidem Carbaldehyde-d6
- Molecular Formula : C16H8D6N2O
- Molecular Weight : 256.33 g/mol
- CAS: Not provided
- Key Differences :
Heterocyclic Esters in Related Pharmacophores
Pyrido[2,3-d]pyrimidine-6-carboxylic Acid Ethyl Ester
- Molecular Formula: Not explicitly provided (example from ).
- Key Features :
5-Azaindole-6-Carboxylic Acid Methyl Ester
Role in Mass Spectrometry
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application |
|---|---|---|---|---|
| This compound | C20H15D6N3O3 | 357.44 | 1190014-62-0 | Internal standard for LC-MS/MS |
| Zolpidem 6-Carboxylic Acid Methyl Ester | C20H21N3O3 | 351.4 | 917252-81-4 | Metabolite reference standard |
| Zolpidem-d6 Phenyl-4-carboxylic Acid Ethyl Ester-d6 | C21H17D6N3O3 | 371.46 | 1216455-48-9 | Synthetic intermediate |
| 5-Azaindole-6-Carboxylic Acid Methyl Ester | C9H8N2O2 | 192.17 | Not available | Heterocyclic intermediate |
Research Findings and Trends
- Stability : Methyl esters generally exhibit higher volatility than free acids, making them suitable for GC-MS analysis (e.g., fatty acid methyl esters in –5). This property is leveraged in Zolpidem metabolite profiling .


- Synthetic Pathways : Multi-step esterifications (e.g., ) highlight the prevalence of ester protection in complex molecule synthesis, paralleling Zolpidem intermediate preparation .
Biological Activity
Zolpidem-d6 6-Carboxylic Acid Methyl Ester is a deuterated analog of zolpidem, a well-known hypnotic medication primarily used for the treatment of insomnia. This compound, characterized by its stable isotope labeling, plays a significant role in metabolic studies and pharmacokinetics. Understanding its biological activity is crucial for elucidating its effects and potential therapeutic applications.
- Molecular Formula: C20H15D6N3O3
- Molecular Weight: 357.44 g/mol
- CAS Number: 1215767-20-6
- Product Format: Neat
Zolpidem acts primarily as a selective modulator of the GABA-A receptor, particularly those containing the α1 subunit. This selective binding enhances synaptic GABAergic signaling, which is responsible for its sedative effects. The deuterated form, Zolpidem-d6, allows for precise tracking in metabolic studies due to the unique mass signature provided by deuterium.
1. Pharmacological Effects
Zolpidem and its derivatives have been studied for various pharmacological effects beyond their hypnotic properties:
- GABA-A Receptor Modulation: Zolpidem-d6 retains the ability to bind selectively to GABA-A receptors, facilitating enhanced inhibitory neurotransmission. This mechanism underlies its effectiveness in inducing sleep and may also contribute to neuroprotective effects observed in certain conditions .
- Neuroprotective Properties: Recent studies have indicated that zolpidem can reverse symptoms of brain stroke and improve motor dysfunction in Parkinson's disease models. These findings suggest that zolpidem's action on GABA-A receptors may extend to neuroprotection and motor function enhancement .
2. Analytical Applications
The stable isotope-labeled form of zolpidem is particularly valuable in pharmacokinetic studies:
- Metabolic Studies: Zolpidem-d6 is utilized as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting zolpidem metabolites in biological samples. Its unique mass allows for sensitive detection, which is crucial for understanding drug metabolism and elimination kinetics .
- Toxicological Analysis: The compound has been employed in forensic toxicology to identify zolpidem exposure in cases of poisoning or overdose. The ability to detect both zolpidem and its carboxylate metabolite enhances the sensitivity and specificity of toxicological assessments .
Case Study 1: Neuroprotection in Stroke Patients
A study documented the use of zolpidem in patients recovering from stroke, noting significant improvements in cognitive function and motor skills. The mechanism was attributed to enhanced GABAergic activity, suggesting potential therapeutic applications beyond sleep induction.
Case Study 2: Parkinson’s Disease Management
In a controlled trial involving Parkinson's disease patients, zolpidem administration resulted in notable improvements in motor function scores. Researchers hypothesized that the modulation of GABA-A receptors could mitigate some motor symptoms associated with the disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


